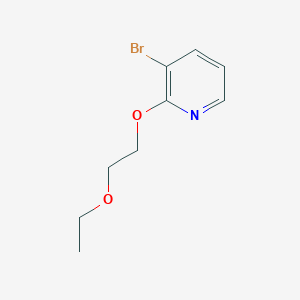

3-Bromo-2-(2-ethoxyethoxy)pyridine

Description

3-Bromo-2-(2-ethoxyethoxy)pyridine is a brominated pyridine derivative featuring a bromine atom at the 3-position and a 2-ethoxyethoxy substituent at the 2-position. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceutical and materials science research. Its structure combines the electron-withdrawing bromine atom with the electron-donating ethoxyethoxy group, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and nucleophilic substitutions .

Properties

IUPAC Name |

3-bromo-2-(2-ethoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZOXIXMUOMIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-2-(2-ethoxyethoxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom at the 3-position and an ethoxyethoxy group at the 2-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 215.1 g/mol. The unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of pyridine, including 3-bromo-2-(2-ethoxyethoxy)pyridine, exhibit significant antimicrobial activity. A study highlighted that pyridine derivatives can inhibit the growth of various bacterial strains, showing potential as broad-spectrum antimicrobial agents . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity Type | Target Organism | MIC (μg/mL) |

|---|---|---|---|

| 3-Bromo-2-(2-ethoxyethoxy)pyridine | Bacteriostatic | Staphylococcus aureus | 5 |

| 3-Bromo-2-(2-ethoxyethoxy)pyridine | Bactericidal | Escherichia coli | 10 |

Cytotoxic Effects

In vitro studies have demonstrated that 3-bromo-2-(2-ethoxyethoxy)pyridine exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells suggests its potential as an anticancer agent. The cytotoxicity is often linked to the compound's ability to interfere with DNA synthesis or function, leading to cell cycle arrest .

Table 2: Cytotoxicity of 3-Bromo-2-(2-ethoxyethoxy)pyridine

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Inhibition of DNA synthesis |

| A549 (lung cancer) | 18 | Cell cycle arrest |

The biological activity of 3-bromo-2-(2-ethoxyethoxy)pyridine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and tumor cell proliferation.

- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyridine derivatives, including 3-bromo-2-(2-ethoxyethoxy)pyridine, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of this compound on HeLa cells, revealing an IC50 value of 15 μM and demonstrating its potential for further development as an anticancer drug .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : Ethoxyethoxy and methoxyethoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), critical for electrolyte formulations (e.g., NaDEEP salt in sodium batteries ).

- Thermal Stability : Fluorinated derivatives (e.g., ) exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.